molecular formula C14H16O B3050519 2-Naphthalenebutanol CAS No. 2657-44-5

2-Naphthalenebutanol

Cat. No. B3050519
CAS RN: 2657-44-5
M. Wt: 200.28 g/mol
InChI Key: HCFPOCQNXGQTIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Naphthalenebutanol involves several methods. One method involves the reaction of 2-naphthol with lithium aluminium tetrahydride in diethyl ether . Another method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .


Molecular Structure Analysis

The molecular structure of 2-Naphthalenebutanol consists of a naphthalene core (two fused benzene rings) with a butanol group attached .


Chemical Reactions Analysis

2-Naphthalenebutanol can participate in various organic reactions due to its electron-rich aromatic framework and multiple reactive sites . It has been used in the synthesis of diverse N/O-containing heterocyclic compounds through multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Naphthalenebutanol include a density of 1.071g/cm3 and a boiling point of 365.7ºC at 760mmHg .

Scientific Research Applications

Environmental Pollutants and Bioavailability

2-Naphthalenebutanol, also known as polychlorinated naphthalenes (PCNs), are organochlorine compounds that have been used as flame-retardants in consumer products . They were considered as persistent organic pollutants in May 2015 at the Stockholm Convention due to their toxicity, persistence, bioaccumulation, and potential for long-range transport in the environment .

Flame Retardants

PCNs were invented in the early 1900s to be applied as flame-retardants in consumer products . Flame-retardants are effective in minimizing fire-related problems. However, their negative environmental impacts have become of great concerns .

Analytical Procedures for PCNs Evaluation

Different analytical methods for the evaluation of PCNs in various environmental samples were reviewed . Their levels in human and some environmental samples across the globe are also mentioned .

Synthesis of Heterocycles

2-Naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .

Multicomponent Reaction Approach

Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework . This review summarizes recent data pertaining to multicomponent reactions, wherein heterocyclic compounds are synthesized utilizing 2-naphthol as one of the starting materials .

Synthesis of Diverse Heterocyclic Compounds

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists .

Future Directions

The future directions of 2-Naphthalenebutanol and similar compounds could involve further exploration of their synthetic utility for the construction of diverse biologically relevant heterocycles . The development of new multicomponent strategies complying with the Green Chemistry principles could also be a future direction .

properties

IUPAC Name

4-naphthalen-2-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c15-10-4-3-5-12-8-9-13-6-1-2-7-14(13)11-12/h1-2,6-9,11,15H,3-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFPOCQNXGQTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281272
Record name 2-Naphthalenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenebutanol

CAS RN

2657-44-5
Record name 2-Naphthalenebutanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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